Cas no 65004-55-9 (1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea)

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea is a pyrimidine-based urea derivative with notable applications in agrochemical and pharmaceutical research. Its structure features a dichloropyrimidine core, which enhances reactivity and binding affinity, making it a valuable intermediate in the synthesis of herbicides and enzyme inhibitors. The compound exhibits selective herbicidal activity, particularly in targeting weed species while minimizing crop damage. Its phenylurea moiety contributes to stability and bioavailability, facilitating further functionalization for tailored applications. The dichloropyrimidine group also allows for efficient cross-coupling reactions, enabling diverse chemical modifications. This compound is widely utilized in developing novel crop protection agents and bioactive molecules due to its versatile reactivity and efficacy.
1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea structure
65004-55-9 structure
Product Name:1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea
CAS No:65004-55-9
MF:C11H8Cl2N4O
MW:283.113419532776
MDL:MFCD00622772
CID:4103999
PubChem ID:676838
Update Time:2025-05-28

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl-
    • 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea
    • 3-(4,6-dichloropyrimidin-2-yl)-1-phenylurea
    • HF-0019
    • 65004-55-9
    • AKOS015993996
    • MDL: MFCD00622772
    • Inchi: 1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)
    • InChI Key: IXTQDTFRKZRVSC-UHFFFAOYSA-N
    • SMILES: N(C1=NC(Cl)=CC(Cl)=N1)C(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 282.0075163Da
  • Monoisotopic Mass: 282.0075163Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66.9Ų

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea Pricemore >>

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Additional information on 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea

Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- (CAS No 65004-55-9)

Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl-, also known as Pyrimidinyl urea, is a chemical compound with the CAS registry number 65004-55-9. This compound belongs to the class of ureas and features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, along with a phenyl group attached to the nitrogen atom of the urea moiety. The structure of this compound is characterized by its pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substitution pattern on the pyrimidine ring and the presence of the phenyl group play a significant role in determining its chemical properties and biological activity.

The synthesis of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable chloropyrimidine derivative reacts with an amine or urea derivative in the presence of appropriate catalysts or bases. The reaction conditions are optimized to ensure high yields and selectivity for the desired product. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound.

Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- has been extensively studied for its biological activity. Research indicates that this compound exhibits potent antifungal properties, making it a valuable candidate for agricultural applications. Specifically, it has shown efficacy against various plant pathogens such as Botrytis cinerea and Penicillium species. The antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and membrane integrity.

In addition to its antifungal properties, recent studies have explored the potential of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- as a lead compound for developing new drugs targeting human diseases. For instance, research has shown that this compound can modulate certain signaling pathways involved in cancer cell proliferation and apoptosis. Preclinical studies have demonstrated its ability to inhibit tumor growth in animal models without significant toxicity to normal cells.

The environmental fate and toxicity of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- have also been investigated to assess its safety for agricultural use. Studies indicate that this compound is rapidly degraded in soil under aerobic conditions due to microbial activity. Its low persistence in the environment reduces the risk of bioaccumulation and long-term ecological impacts.

The development of novel analogs based on the structure of Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl- has been an active area of research. By modifying substituents on the pyrimidine ring or altering the urea moiety, scientists aim to enhance its bioactivity while maintaining or improving its safety profile. For example, replacing chlorine atoms with other halogens or introducing electron-withdrawing groups has been shown to increase potency against certain fungal strains.

In conclusion, Urea, N-(4,6-dichloro-2-pyrimidinyl)-N'-phenyl-, with CAS No 65004-55-9, is a versatile chemical compound with promising applications in agriculture and medicine. Its unique structure provides a foundation for further research into novel compounds with enhanced biological activity and reduced environmental impact.

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